2-(Diisopropylamino)ethyl methacrylate

Catalog No.
S1516695
CAS No.
16715-83-6
M.F
C12H23NO2
M. Wt
213.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Diisopropylamino)ethyl methacrylate

CAS Number

16715-83-6

Product Name

2-(Diisopropylamino)ethyl methacrylate

IUPAC Name

2-[di(propan-2-yl)amino]ethyl 2-methylprop-2-enoate

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

InChI

InChI=1S/C12H23NO2/c1-9(2)12(14)15-8-7-13(10(3)4)11(5)6/h10-11H,1,7-8H2,2-6H3

InChI Key

SVYHMICYJHWXIN-UHFFFAOYSA-N

SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

solubility

In water, 1580 mg/L at 25 °C (est)

Canonical SMILES

CC(C)N(CCOC(=O)C(=C)C)C(C)C

The exact mass of the compound 2-(Diisopropylamino)ethyl methacrylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 1580 mg/l at 25 °c (est). The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Diisopropylamino)ethyl methacrylate (DPAEMA) is a specialized tertiary amine methacrylate monomer primarily procured for the synthesis of ultra-sensitive pH-responsive polymers, block copolymers, and nanocarriers . Characterized by its diisopropylamino group, DPAEMA forms polymers (PDPAEMA) that exhibit a sharp hydrophobic-to-hydrophilic transition at a highly specific pKa of approximately 6.0 to 6.4[1]. This precise transition point makes it a critical precursor for applications requiring strict physiological stability followed by rapid response in mildly acidic environments, such as endosomal compartments or tumor microenvironments . From a procurement standpoint, DPAEMA is supplied as a stabilized liquid (typically with ~100 ppm MEHQ) and is highly compatible with controlled radical polymerization techniques like RAFT and ATRP, ensuring reproducible molecular weights and low polydispersity in advanced biomaterial manufacturing [1].

Substituting DPAEMA with closely related, more common amine methacrylates like 2-(dimethylamino)ethyl methacrylate (DMAEMA) or 2-(diethylamino)ethyl methacrylate (DEAEMA) fundamentally alters the operational pH window of the resulting polymer [1]. DMAEMA and DEAEMA yield polymers with higher pKa values (typically 7.4–8.1 and 7.0–7.3, respectively), meaning they remain protonated, positively charged, and hydrophilic at the physiological pH of 7.4 [2]. This premature protonation leads to systemic toxicity, premature cargo leakage in the bloodstream, and failure to differentiate between healthy tissue and target acidic microenvironments [1]. The steric bulk and hydrophobicity of the diisopropyl groups in DPAEMA are structurally requisite to depress the pKa to ~6.4, ensuring the polymer remains neutral and intact during systemic circulation while triggering rapid disassembly exclusively upon endosomal acidification (pH < 6.5) [2].

Precision of pH-Triggered Nanoparticle Disassembly

The structural difference between DPAEMA and its diethyl analog (DEAEMA) directly dictates the disassembly pH of polymeric nanocarriers. Studies evaluating random copolymers of DEAEMA and DPAEMA demonstrated that nanoparticles composed purely of DEAEMA disassemble at pH 7.2, whereas those composed of pure DPAEMA disassemble at pH 4.9–5.6 [1]. By adjusting the DPAEMA ratio, the disassembly point can be precisely tuned. Crucially, a core composed of PDEAEMA-r-PDPAEMA achieves targeted disassembly at pH 6.4 [1]. This quantitative shift proves that DPAEMA is required to depress the transition pH away from physiological baseline (pH 7.4) and into the endosomal range, preventing premature systemic degradation.

Evidence DimensionNanoparticle Disassembly pH
Target Compound DatapH 4.9 - 6.4 (tunable with DPAEMA incorporation)
Comparator Or BaselinePDEAEMA (pH 7.2)
Quantified DifferenceDPAEMA depresses the disassembly threshold by up to 2.3 pH units compared to DEAEMA.
ConditionsPolymeric nanoparticles in aqueous buffer at 37 °C.

Selecting DPAEMA is essential for formulating nanocarriers that must remain stable in the bloodstream but rapidly disassemble in acidic endosomes.

Endosomal Escape Efficiency in Cytosolic Delivery

The incorporation of DPAEMA significantly enhances the endosomal escape efficiency of polymeric carriers compared to relying on standard cationic polymers. Quantitative Split Luciferase Endosomal Escape Quantification (SLEEQ) assays reveal that while pure PDPAEMA cores provide a baseline escape efficiency (<2%), optimizing the pKa to ~6.4 through PDEAEMA-r-PDPAEMA compositions yields an escape efficiency of 10–15% [1]. This represents a >5-fold increase in cytosolic delivery efficiency[1]. The specific pKa shift provided by DPAEMA ensures that the polymer undergoes a massive protonation-induced swelling and osmotic pressure build-up precisely at the endosomal pH, rupturing the vesicle before lysosomal degradation occurs.

Evidence DimensionEndosomal Escape Efficiency
Target Compound Data10–15% escape efficiency (DPAEMA-optimized core, pKa 6.4)
Comparator Or BaselinePure PDPAEMA (<2%) or standard lipid nanoparticles (<2%)
Quantified Difference>5-fold increase in endosomal escape efficiency when DPAEMA is used to tune the pKa to the targeted endosomal window.
ConditionsSLEEQ assay measuring precise cytosolic luminescence vs total cellular association.

For gene delivery and biologics, DPAEMA is critical for overcoming the endosomal barrier, directly determining the therapeutic efficacy of the payload.

Reduction of Premature Drug Release at Physiological pH

DPAEMA-based block copolymers exhibit superior cargo retention at physiological pH compared to DMAEMA-based counterparts. Because PDMAEMA has a pKa of ~7.4, it is partially protonated in the bloodstream, leading to higher baseline toxicity and premature drug leakage [1]. In contrast, PDPAEMA (pKa ~6.0-6.4) remains highly hydrophobic and tightly packed at pH 7.4. Micelles utilizing DPAEMA as the hydrophobic core release less than 5% of their payload after 48 hours at pH 7.4, but rapidly release >90% of the payload when the pH drops to 5.0-5.5[1]. This stark contrast makes DPAEMA the mandatory choice for minimizing off-target toxicity in systemic drug delivery.

Evidence DimensionPayload release at pH 7.4 vs pH 5.5
Target Compound Data<5% release at pH 7.4; >90% release at pH 5.0-5.5
Comparator Or BaselinePDMAEMA (premature swelling and release at pH 7.4)
Quantified DifferenceDPAEMA ensures near-zero premature release at physiological pH due to its lower pKa.
ConditionsIn vitro drug release assays from polymeric micelles.

Buyers developing targeted chemotherapies must use DPAEMA to ensure the drug remains encapsulated during circulation and is only released at the tumor site.

Synthesis of pH-Responsive Block Copolymers for Tumor-Targeted Drug Delivery

Because DPAEMA precisely depresses the polymer pKa to ~6.4, it is the premier monomer for synthesizing the hydrophobic core of block copolymers (e.g., PEG-b-PDPAEMA) [1]. These micelles remain stable in the bloodstream (pH 7.4) but rapidly dissociate in the acidic tumor microenvironment (pH 6.5) or within endosomes, ensuring targeted release of highly toxic chemotherapeutics like doxorubicin or paclitaxel.

Formulation of Endosomal Escape Vectors for Gene Therapy

DPAEMA is critical in the formulation of non-viral gene delivery vectors, such as siRNA or mRNA lipid-polymer hybrid nanoparticles [1]. Its ability to act as a 'proton sponge' specifically at endosomal pH values (5.5–6.5) causes osmotic swelling and endosomal rupture, facilitating a >5-fold increase in cytosolic delivery compared to standard cationic lipids, thereby maximizing transfection efficiency.

Development of Smart Surface Coatings and Biosensors

In materials science, DPAEMA is utilized via initiated chemical vapor deposition (iCVD) or RAFT polymerization to create smart, pH-responsive thin films [2]. The sharp hydrophobic-to-hydrophilic transition of the diisopropylamino groups allows these coatings to drastically alter their wettability in response to minor pH fluctuations, making them ideal for microfluidic valves, biosensor interfaces, and stimuli-responsive filtration membranes.

Color/Form

Liquid

XLogP3

2.8

Density

0.900 g/cu cm

LogP

log Kow = 2.79 (est)

UNII

QQQ3B8K5K1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-(Diisopropylamino)ethyl methacrylate is a liquid. It has a strong odor like fish and at high amounts can also smell like ammonia. It is soluble in water. USE: 2-(Diisopropylamino)ethyl methacrylate is used to make other chemicals. It is also being tested for use in medical nanoparticles. EXPOSURE: Workers that use 2-(diisopropylamino)ethyl methacrylate may breathe in vapors or have direct skin contact. Little or no exposure is expected in the general population at this time. If 2-(diisopropylamino)ethyl methacrylate is released to the environment, it will be broken down in air. It will not move into air from moist soil and water surfaces. It is not expected to move through soil. In water it is expected to be broken down by light. It may be broken down by microorganisms, and may build up in aquatic organisms. RISK: Data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in humans were not available. Mild skin and eye irritation were observed in laboratory animals with direct contact. No additional data on the potential for 2-(diisopropylamino)ethyl methacrylate to produce toxic effects in laboratory animals were available. Data on the potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for 2-(diisopropylamino)ethyl methacrylate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

0.053 mm Hg at 25 °C (est)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

16715-83-6

Wikipedia

N,N-diisopropylaminoethyl methacrylate

Methods of Manufacturing

The methacrylates can be synthesized by catalytic oxidation of isobutylene and subsequent esterification with the appropriate alcohol, or by reacting acetone with hydrocyanic acid and subsequent esterification in sulfuric acid with the appropriate alcohol. /Methacrylic esters/
TRANSESTERIFICATION OR ESTERIFICATION OF DIISOPROPYLAMINOETHANOL WITH EITHER METHYL METHACRYLATE OR METHACRYLIC ACID.

General Manufacturing Information

2-Propenoic acid, 2-methyl-, 2-[bis(1-methylethyl)amino]ethyl ester: ACTIVE
Methyl methacrylate, and in general the methacrylic esters, polymerize much less readily than the corresponding ordinary acrylates. None the less, they are stabilized by adding hydroquinone or pyrogallol, particularly in the presence of metallic copper. /Methacrylates/

Analytic Laboratory Methods

Retention times for acrylates & methacrylates were measured with 2 different columns (C18 corasil & C8 lichrosorb) using reverse-phase high pressure liquid chromatography in order to obtain partition coefficients of acrylates and methacrylates between 1-octanol and water (log P). /Acrylates & methacrylates/
Thin-layer chromatography (TLC), polarography, and spectrometry are used for solution measurements. Methacrylates in air have been analyzed by TLC, polarography, and colorimetry. Polarography has been used for determination of any residual monomer in the polymer. A variety of spectroscopic techniques, e.g., NMR, IR, and Raman spectroscopy also have been used, particularly for analysis of surgical cements and dental restorative resins. /Methacrylic acid and derivatives/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature: 2 - 8 °C
Temp during storage must be kept low to minimize formation of peroxides and other oxidation products. ... Storage temp below 30 °C are recommended for the polyfunctional methacrylates. ... The methacrylate monomers should not be stored for longer than one year. Shorter storage times are recommended for the aminomethacrylates, ie, three months, and the polyfunctional methacrylates, ie, six months. Many of these cmpd are sensitive to UV light and should, therefore, be stored in the dark. The methacrylic esters may be stored in mild steel, stainless steel, or aluminum. /Methacrylic acid and derivatives/

Interactions

Photodynamic therapy is an effective treatment for tumors that involves the administration of light-activated photosensitizers. However, most photosensitizers are insoluble and non-specific. To target the acid environment of tumor sites, we synthesized three poly(ethylene glycol) methacrylate-co-2-(diisopropylamino)ethyl methacrylate (PEGMA-co-DPA) copolymers capable of self-assembly to form pH sensitive nanoparticles in an aqueous environment, as a means of encapsulating the water-insoluble photosensitizer, meso-tetra(hydroxyphenyl)chlorin (m-THPC). The critical aggregation pH of the PEGMA-co-DPA polymers was 5.8-6.6 and the critical aggregation concentration was 0.0045-0.0089 wt% at pH 7.4. Using solvent evaporation, m-THPC loaded nanoparticles were prepared with a high drug encapsulation efficiency (approximately 89%). Dynamic light scattering and transmission electron microscopy revealed the spherical shape and 132 nm diameter of the nanoparticles. The in vitro release rate of m-THPC at pH 5.0 was faster than at pH 7.0 (58% versus 10% m-THPC released within 48 h, respectively). The in vitro photodynamic therapy efficiency was tested with the HT-29 cell line. m-THPC loaded PEGMA-co-DPA nanoparticles exhibited obvious phototoxicity in HT-29 colon cancer cells after light irradiation. The results indicate that these pH sensitive nanoparticles are potential carriers for tumor targeting and photodynamic therapy.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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